![molecular formula C13H23IO B13322012 2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane: is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent functionalization steps introduce the iodomethyl and propan-2-yloxy groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(Iodomethyl)-3,3-dimethyl-2-(propan-
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2-(iodomethyl)-3,3-dimethyl-2-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H23IO/c1-9(2)15-13(8-14)11-6-5-10(7-11)12(13,3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
JNKLDTLOGONZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(C2CCC(C2)C1(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



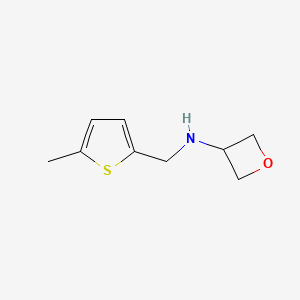
![2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid](/img/structure/B13321942.png)
![1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13321944.png)
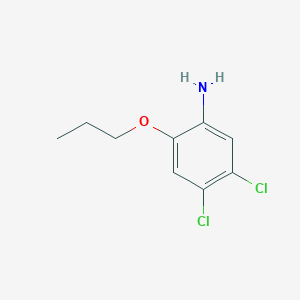
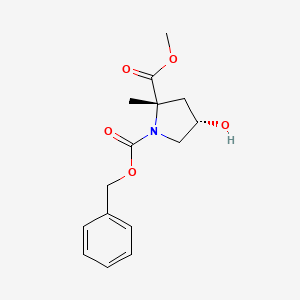
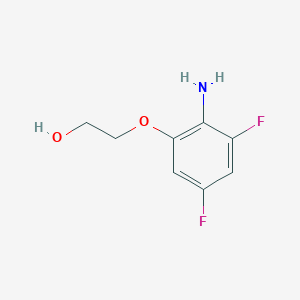
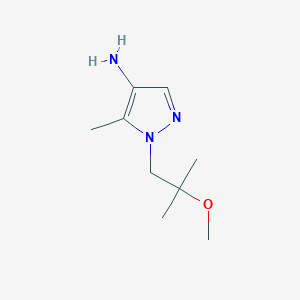
![2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321964.png)
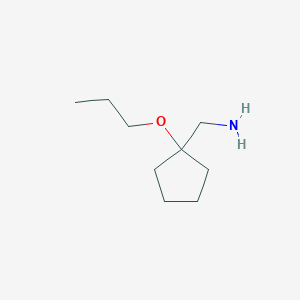
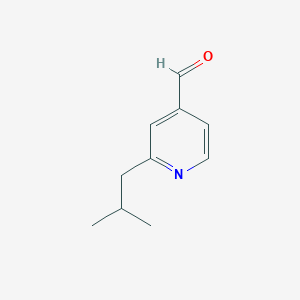
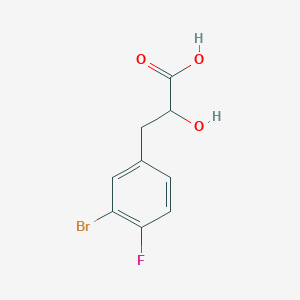
![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
